N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide
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Overview
Description
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide is a quaternary ammonium compound. It is known for its unique chemical structure, which includes a methoxy group, a ketone group, and a long alkyl chain. This compound is often used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide typically involves the reaction of N,N-dimethyl-1-octanamine with 4-methoxy-4-oxobutyl iodide. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial production may also include additional steps such as distillation and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or cyanide ions (CN-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-carboxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide.
Reduction: Formation of N-(4-methoxy-4-hydroxybutyl)-N,N-dimethyl-1-octanaminium iodide.
Substitution: Formation of various substituted quaternary ammonium compounds depending on the nucleophile used.
Scientific Research Applications
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-dodecanaminium iodide
- N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-hexadecanaminium iodide
Uniqueness
N-(4-Methoxy-4-oxobutyl)-N,N-dimethyl-1-octanaminium iodide is unique due to its specific alkyl chain length, which influences its solubility, membrane interaction, and overall chemical behavior. Compared to its analogs with longer or shorter alkyl chains, this compound may exhibit different biological activities and physicochemical properties .
Properties
CAS No. |
137525-59-8 |
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Molecular Formula |
C15H32INO2 |
Molecular Weight |
385.32 g/mol |
IUPAC Name |
(4-methoxy-4-oxobutyl)-dimethyl-octylazanium;iodide |
InChI |
InChI=1S/C15H32NO2.HI/c1-5-6-7-8-9-10-13-16(2,3)14-11-12-15(17)18-4;/h5-14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XKTFHHNKPITGGN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCCC(=O)OC.[I-] |
Origin of Product |
United States |
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